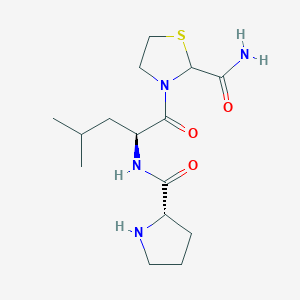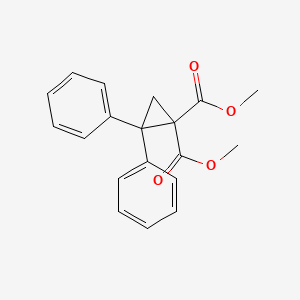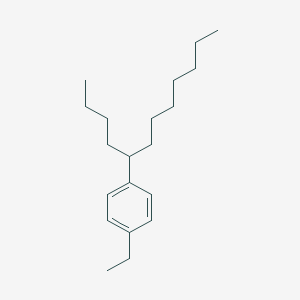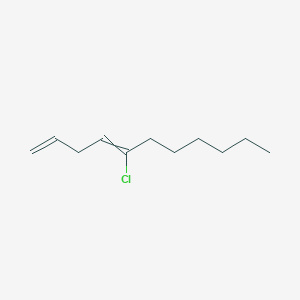
5-Chloroundeca-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloroundeca-1,4-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds in its molecular structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique arrangement of these double bonds imparts distinct chemical properties and reactivity to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroundeca-1,4-diene can be achieved through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another method includes the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloroundeca-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
5-Chloroundeca-1,4-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloroundeca-1,4-diene involves its reactivity with various chemical reagents. The compound’s double bonds and chlorine atom play crucial roles in its interactions. For example, in electrophilic addition reactions, the double bonds can react with electrophiles, forming resonance-stabilized carbocations . The chlorine atom can also participate in substitution reactions, where it is replaced by other functional groups.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene commonly found in natural rubber.
Chloroprene: A chlorinated diene used in the production of synthetic rubber.
Uniqueness: 5-Chloroundeca-1,4-diene is unique due to its specific molecular structure, which includes a chlorine atom and two double bonds in a non-conjugated arrangement. This structure imparts distinct reactivity and properties compared to other dienes.
Propriétés
Numéro CAS |
66550-13-8 |
|---|---|
Formule moléculaire |
C11H19Cl |
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
5-chloroundeca-1,4-diene |
InChI |
InChI=1S/C11H19Cl/c1-3-5-7-8-10-11(12)9-6-4-2/h4,9H,2-3,5-8,10H2,1H3 |
Clé InChI |
SKBVZUJXFHJGPY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=CCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


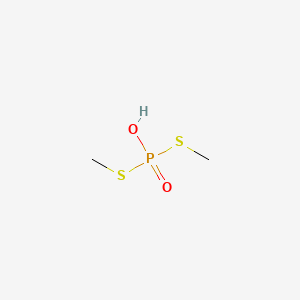
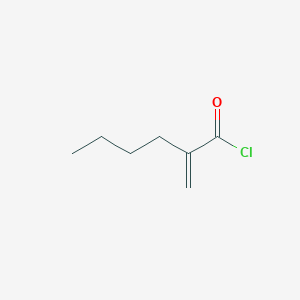
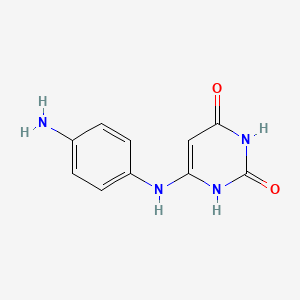
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
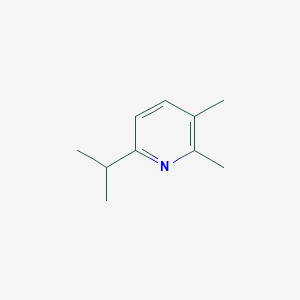
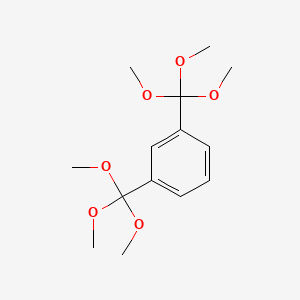

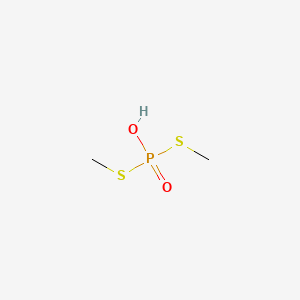
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
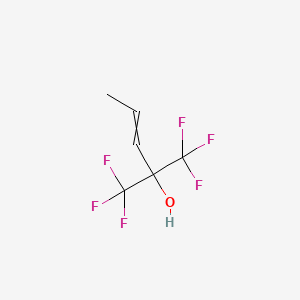
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
